REACTION_SMILES
|
[CH2:7]([CH:8]=[CH2:9])[N:10]1[C:11](=[O:29])[CH2:12][N:13]=[C:14]([c:22]2[c:23]([F:28])[cH:24][cH:25][cH:26][cH:27]2)[c:15]2[c:16]1[cH:17][cH:18][c:19]([Cl:21])[cH:20]2.[CH3:31][C:32](=[O:33])[CH3:34].[K+:6].[Mn:1](=[O:2])([O-:3])(=[O:4])=[O:5].[OH2:30]>>[OH:2][CH:8]([CH2:7][N:10]1[C:11](=[O:29])[CH2:12][N:13]=[C:14]([c:22]2[c:23]([F:28])[cH:24][cH:25][cH:26][cH:27]2)[c:15]2[c:16]1[cH:17][cH:18][c:19]([Cl:21])[cH:20]2)[CH2:9][OH:30]
|
Name
|
C=CCN1C(=O)CN=C(c2ccccc2F)c2cc(Cl)ccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCN1C(=O)CN=C(c2ccccc2F)c2cc(Cl)ccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Mn](=O)(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CN=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |